1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene
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Overview
Description
1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene is an organic compound that features a brominated benzene ring with a complex substituent This compound is of interest due to its unique structure, which combines aromatic, alkene, ether, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Formation of 4-(4-methylphenoxy)but-2-ene-1-sulfonyl Chloride: This intermediate is synthesized by reacting 4-methylphenol with but-2-ene-1-sulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves the coupling of bromobenzene with 4-(4-methylphenoxy)but-2-ene-1-sulfonyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The alkene and ether groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂) in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives.
Oxidation and Reduction: Products include alcohols, ketones, or alkanes.
Scientific Research Applications
1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene depends on its specific application
Bromine Atom: Can participate in halogen bonding and nucleophilic substitution reactions.
Alkene Group: Can undergo addition reactions and interact with electrophiles.
Ether Group: Can form hydrogen bonds and act as a nucleophile.
Sulfonyl Group: Can participate in sulfonation reactions and interact with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the complex substituent.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of the but-2-ene-1-sulfonyl group.
4-Bromo-1-butene: Contains a simpler alkene substituent.
Uniqueness
1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene is unique due to its combination of functional groups, which provides a diverse range of reactivity and potential applications. The presence of the sulfonyl group, in particular, distinguishes it from simpler brominated benzenes and enhances its utility in various chemical transformations.
Properties
CAS No. |
61565-38-6 |
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Molecular Formula |
C17H17BrO3S |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)sulfonylbut-2-enoxy]-4-methylbenzene |
InChI |
InChI=1S/C17H17BrO3S/c1-14-4-8-16(9-5-14)21-12-2-3-13-22(19,20)17-10-6-15(18)7-11-17/h2-11H,12-13H2,1H3 |
InChI Key |
HSEMCHZUFIVEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CCS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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